

Combination of Monepantel and Doxorubicin Shows Enhanced Efficacy in Ovarian Cancer Models

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Compound of Interest

Compound Name: Monepantel

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The combination of the anthelmintic drug **monepantel** (MPL) with the chemotherapy agent doxorubicin demonstrates a synergistic effect in reducing the viability of ovarian cancer cells and inhibiting tumor growth in preclinical models. This enhanced efficacy is primarily attributed to the dual targeting of critical cancer signaling pathways, with **monepantel** inhibiting the mTOR pathway and doxorubicin inducing DNA damage.

A significant challenge in ovarian cancer treatment is the development of resistance to standard chemotherapies like doxorubicin.^{[1][2]} Research into combination therapies has identified **monepantel** as a promising agent to enhance the therapeutic potential of doxorubicin.^{[1][2]} Studies show that combining MPL with doxorubicin leads to a more pronounced anti-tumor effect than either drug used alone.^{[1][3]}

In Vitro Efficacy

In laboratory studies using human ovarian cancer cell lines (A2780, CAOV-3, and OVCAR-3), the combination of **monepantel** and doxorubicin resulted in a significant synergistic reduction in cell viability.^{[1][4]} **Monepantel** alone exhibited potent activity against these cancer cells with an estimated IC₅₀ range of 7-10.5 μ M, while having a minimal effect on normal human ovarian surface epithelial cells.^[1]

Quantitative Data: Cell Viability and Colony Formation

Cell Line	Treatment	Outcome	Reference
A2780 & OVCAR-3	MPL + Doxorubicin	Significantly reduced number of colonies formed compared to single-agent treatment.[1]	[1]
A2780	MPL + Doxorubicin	35 ± 4% decrease in the number of colonies recovering from doxorubicin.[1]	[1]
OVCAR-3	MPL + Doxorubicin	75.67 ± 3% decrease in the number of colonies recovering from doxorubicin.[1][5]	[1][5]

In Vivo Efficacy

The enhanced anti-tumor effect of the combination therapy was also observed in animal models. In nude mice with ovarian cancer xenografts, the combination of **monepantel** and pegylated liposomal doxorubicin (PLD) resulted in tumor regression.[1][3] The synergy of the combination was confirmed by the fractional tumor volume method, which showed a significantly greater reduction in tumor size than expected from the additive effects of the individual drugs.[1][4]

Quantitative Data: In Vivo Tumor Growth Inhibition

Treatment Group	Dose	Tumor Growth Outcome	Synergy (Expected FTV / Observed FTV)	Reference
MPL/PLD (low dose)	MPL: 25 mg/kg, PLD: 2 mg/kg	Tumor regression	1.63	[1][4]
MPL/PLD (high dose)	MPL: 50 mg/kg, PLD: 5 mg/kg	Tumor regression	2.97	[1][4]

Mechanisms of Action

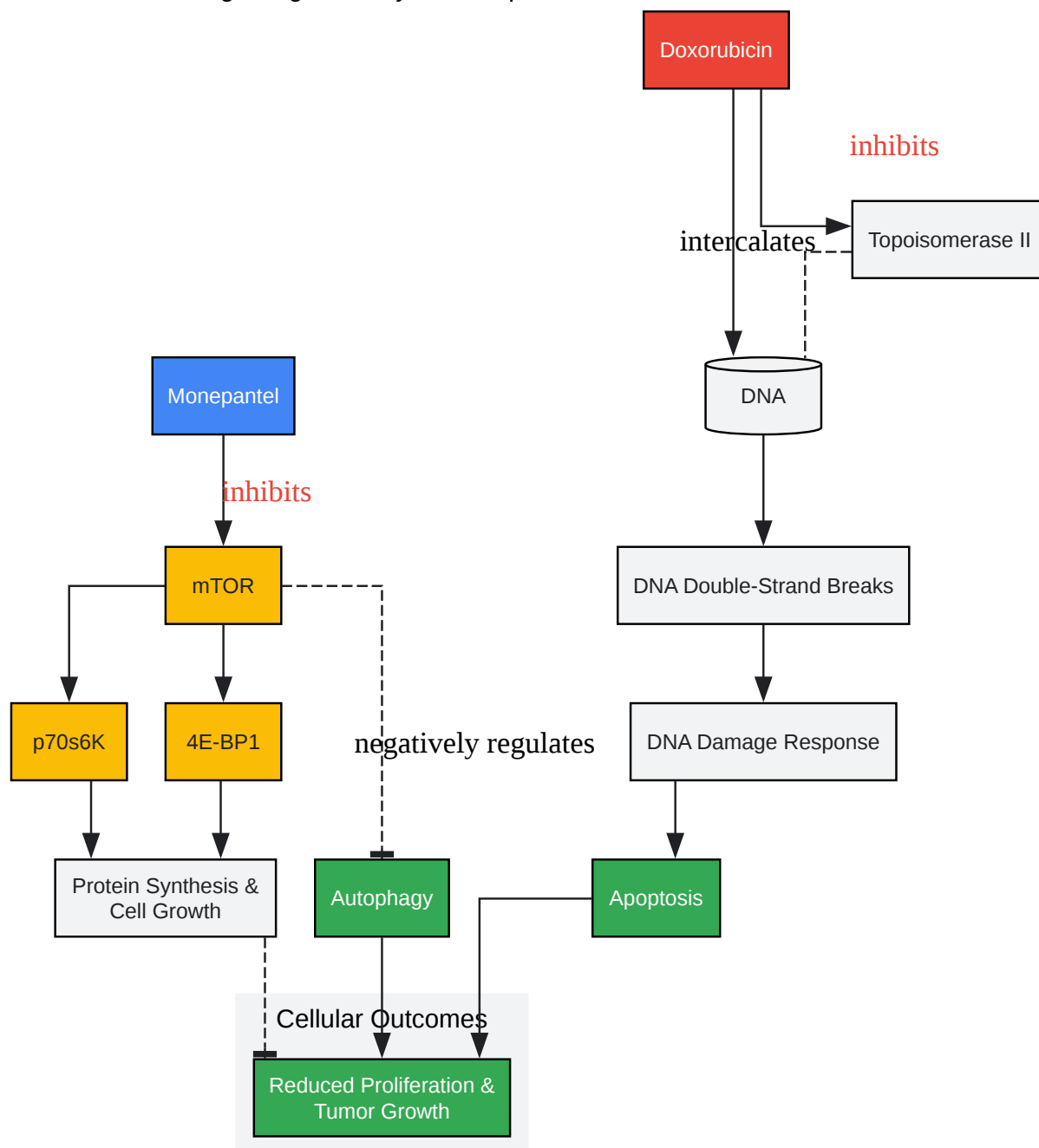
The synergistic effect of the **monepantel** and doxorubicin combination stems from their distinct but complementary mechanisms of action.

Monepantel: This novel aminoacetonitrile derivative primarily targets the mTOR (mammalian target of rapamycin) signaling pathway.[\[6\]](#)[\[7\]](#)[\[8\]](#) By inhibiting mTOR, **monepantel** disrupts downstream signaling through p70s6K and 4E-BP1, which are crucial for protein synthesis, cell growth, and proliferation.[\[1\]](#)[\[2\]](#) This inhibition leads to cell cycle arrest and the induction of autophagy.[\[6\]](#)[\[9\]](#)[\[10\]](#) **Monepantel** has also been shown to down-regulate IGF-1R and c-MYC, further contributing to its anti-tumor activity.[\[7\]](#)[\[8\]](#)

Doxorubicin: As a well-established anthracycline chemotherapy drug, doxorubicin exerts its cytotoxic effects through multiple mechanisms.[\[11\]](#)[\[12\]](#) Its primary mode of action is the intercalation into DNA, which inhibits the progression of topoisomerase II, an enzyme essential for DNA replication and repair.[\[13\]](#)[\[14\]](#) This leads to DNA double-strand breaks and the activation of the DNA damage response (DDR) pathway, ultimately triggering apoptosis.[\[15\]](#)[\[16\]](#) [\[17\]](#) Doxorubicin can also generate reactive oxygen species, causing further damage to cellular components.[\[12\]](#)

The combination of **monepantel** and doxorubicin results in a potent, multi-pronged attack on ovarian cancer cells. While doxorubicin directly damages DNA, **monepantel** inhibits the mTOR pathway, a key survival pathway that can be activated in response to chemotherapy-induced stress. This dual approach appears to prevent the development of resistance and leads to a more effective tumor cell kill.[\[1\]](#)

Combined Signaling Pathway of Monepantel and Doxorubicin in Ovarian Cancer

[Click to download full resolution via product page](#)Caption: Combined signaling pathway of **Monepantel** and Doxorubicin.

Experimental Protocols

Cell Culture and Viability Assay

Ovarian cancer cell lines (A2780, CAOV-3, OVCAR-3) and non-malignant human ovarian surface epithelial cells (HOSE) were maintained in RPMI-1640 medium supplemented with L-glutamine, sodium bicarbonate, and fetal bovine serum.[1] For cell viability assays, cells were treated with varying concentrations of **monepantel**, doxorubicin, or their combination for 3 days. Cell viability was assessed using the Sulforhodamine B (SRB) assay.[1]

Colony Formation Assay

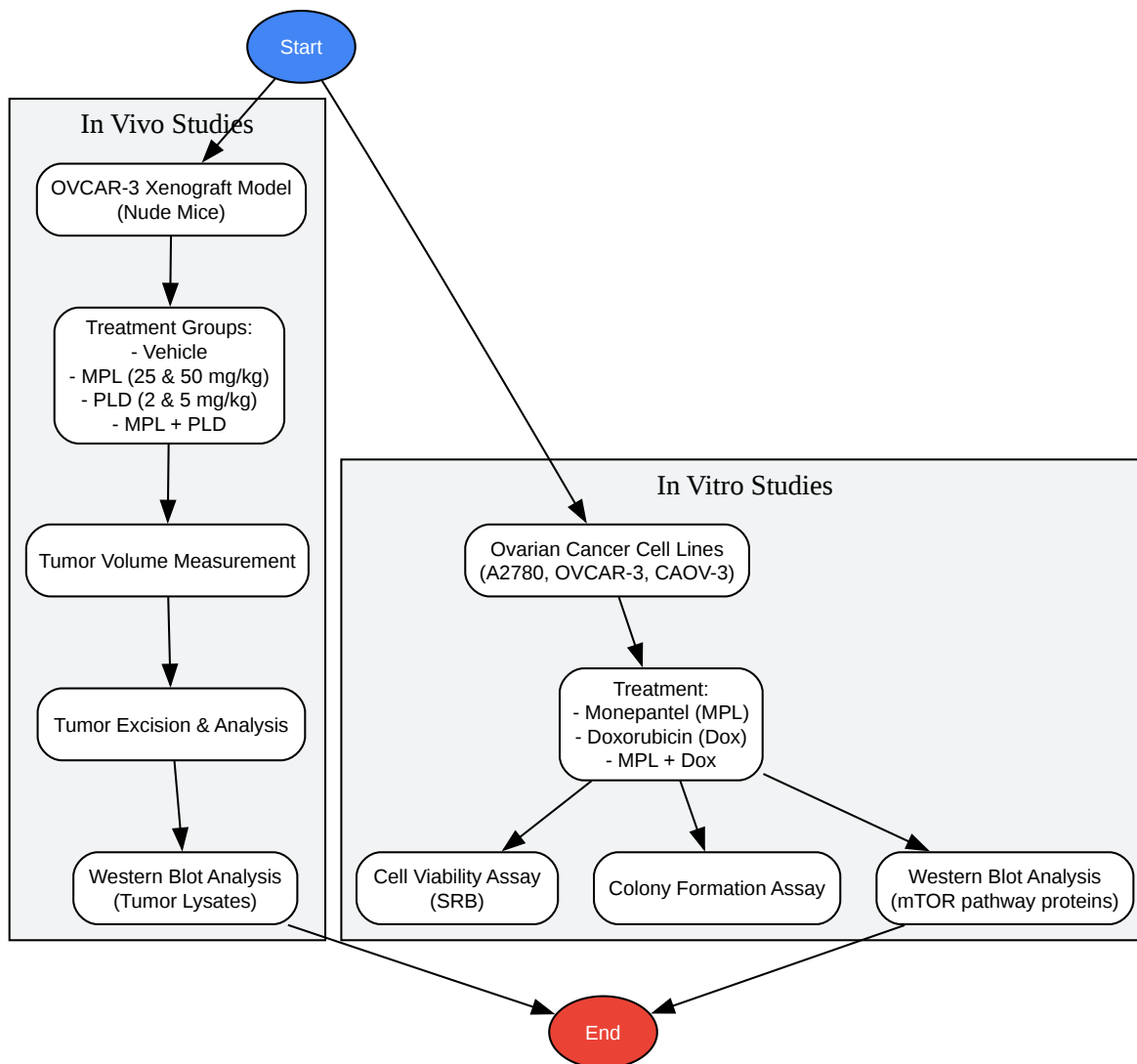
A2780 and OVCAR-3 cells were seeded at a low density and treated with **monepantel**, doxorubicin, or the combination.[1] After 15 days of incubation, the cells were stained with crystal violet, and colonies containing 50 or more cells were counted.[1][5] The results were expressed as a percentage of the control colony formation.[1]

In Vivo Xenograft Model

Female nude mice were subcutaneously injected with OVCAR-3 cells.[1][8] When tumors reached a volume of 80-100 mm³, the mice were randomized into treatment groups.[1] **Monepantel** was administered intraperitoneally three times a week, while pegylated liposomal doxorubicin was given weekly for three doses.[1] Tumor volumes were measured regularly using calipers.[1][8] At the end of the treatment period, tumors were excised for further analysis.[1]

Western Blot Analysis

The expression of proteins involved in the mTOR signaling pathway (p-mTOR, p70s6K, 4E-BP1) was evaluated in cell lysates and tumor tissues by Western blot analysis.[1][3] This technique was used to confirm the molecular mechanism of action of the drug combination.[1]



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Caption: Experimental workflow for evaluating the combination therapy.

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